![molecular formula C7H10N2O2 B15072109 1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI)](/img/structure/B15072109.png)
1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Diazaspiro[44]nonane-2,6-dione, ®-(9CI) is a spirocyclic compound characterized by a unique structure that includes two nitrogen atoms and a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonane-2,6-dione, ®-(9CI) typically involves the reaction of aminophenols with 4-oxoheptanedioic acid compounds or 1,6-dioxaspiro[4.4]nonane-2,7-dione . The reaction is usually conducted in a liquid phase solution at temperatures ranging from 80°C to 180°C and pressures from 1 to 5 atmospheres .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. The use of catalysts and specific reaction conditions to enhance yield and purity is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Diazaspiro[4.4]nonane-2,6-dione, ®-(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1,7-Diazaspiro[4.4]nonane-2,6-dione, ®-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 1,7-Diazaspiro[4.4]nonane-2,6-dione, ®-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Similar in structure but lacks the nitrogen atoms present in 1,7-Diazaspiro[4.4]nonane-2,6-dione, ®-(9CI).
4,4-Dihydroxypimelic acid dilactone: Another spirocyclic compound with different functional groups and properties.
Uniqueness
1,7-Diazaspiro[4.4]nonane-2,6-dione, ®-(9CI) is unique due to its spirocyclic structure with nitrogen atoms, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H10N2O2 |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
(5R)-1,7-diazaspiro[4.4]nonane-2,6-dione |
InChI |
InChI=1S/C7H10N2O2/c10-5-1-2-7(9-5)3-4-8-6(7)11/h1-4H2,(H,8,11)(H,9,10)/t7-/m1/s1 |
InChI-Schlüssel |
LWYIABQBAHPOKH-SSDOTTSWSA-N |
Isomerische SMILES |
C1C[C@]2(CCNC2=O)NC1=O |
Kanonische SMILES |
C1CC2(CCNC2=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


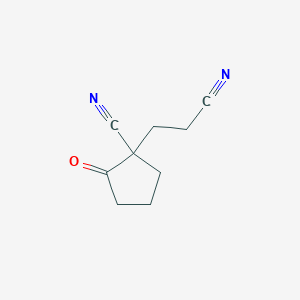
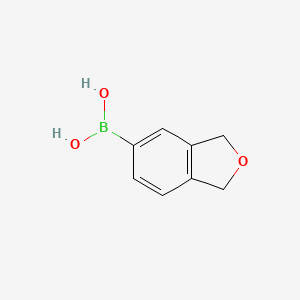
![6,7-Diazadispiro[3.0.4~5~.2~4~]undecane](/img/structure/B15072051.png)

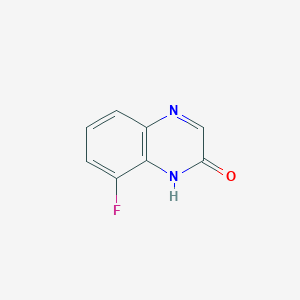
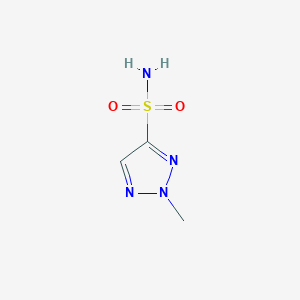
![(5S,6S)-6-Aminospiro[4.4]nonan-1-one](/img/structure/B15072065.png)
![7-Methyl-7-azaspiro[3.5]nonan-1-amine](/img/structure/B15072066.png)

![3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15072082.png)
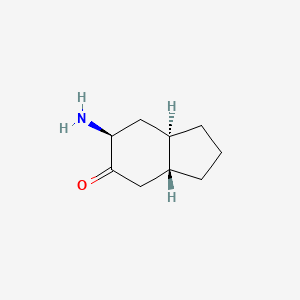
![1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15072093.png)
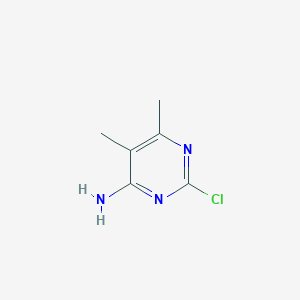
![5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15072102.png)
